Tetrazole-C15-(N-acetylsulfamoyl)butanoic acid

Descripción

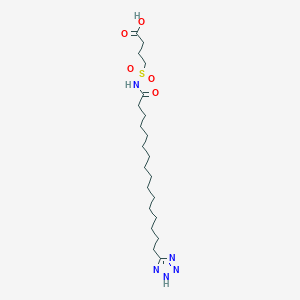

4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid is a synthetic organic compound characterized by a long alkyl chain (hexadecanoyl) modified with a tetrazole ring and a sulfamoyl-linked butanoic acid moiety. This structure confers unique physicochemical properties, such as amphiphilicity and bioactivity, making it relevant in pharmaceutical and biochemical applications. Notably, it is listed as a key intermediate in growth hormone analogs and metabolic regulators, as evidenced by its inclusion in product catalogs from Chengdu Pu-Kang Bio-Tech . The compound’s CAS registry number (if assigned) and structural complexity suggest its role in drug development, particularly for long-acting formulations like somapacitan, a growth hormone derivative .

Propiedades

Número CAS |

873874-16-9 |

|---|---|

Fórmula molecular |

C21H39N5O5S |

Peso molecular |

473.6 g/mol |

Nombre IUPAC |

4-[16-(2H-tetrazol-5-yl)hexadecanoylsulfamoyl]butanoic acid |

InChI |

InChI=1S/C21H39N5O5S/c27-20(24-32(30,31)18-14-17-21(28)29)16-13-11-9-7-5-3-1-2-4-6-8-10-12-15-19-22-25-26-23-19/h1-18H2,(H,24,27)(H,28,29)(H,22,23,25,26) |

Clave InChI |

VSRXCXMAKRXNAO-UHFFFAOYSA-N |

SMILES canónico |

C(CCCCCCCC1=NNN=N1)CCCCCCCC(=O)NS(=O)(=O)CCCC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido 4-{[16-(2H-Tetrazol-5-il)hexadecanoil]sulfamoil}butanoico típicamente implica múltiples pasos:

Formación del Anillo de Tetrazol: El anillo de tetrazol se puede sintetizar haciendo reaccionar un nitrilo apropiado con azida de sodio en condiciones ácidas.

Unión de la Cadena Hexadecanoil: La cadena hexadecanoil se introduce a través de una reacción de acilación, donde el cloruro de hexadecanoil reacciona con el derivado de tetrazol en presencia de una base como la piridina.

Formación del Grupo Sulfamoil: El grupo sulfamoil se introduce haciendo reaccionar el intermedio con cloruro de sulfamoil en condiciones básicas.

Unión al Ácido Butanoico: El paso final implica acoplar el intermedio con ácido butanoico utilizando un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP).

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto incluye el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación como la cromatografía y la cristalización .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 4-{[16-(2H-Tetrazol-5-il)hexadecanoil]sulfamoil}butanoico puede sufrir varias reacciones químicas, incluyendo:

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo sulfamoil.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Principales Productos Formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de derivados de sulfamoil sustituidos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds containing tetrazole moieties exhibit significant antimicrobial properties. The incorporation of the sulfamoyl group enhances the efficacy of the compound against various bacterial strains. Studies have shown that derivatives of 4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid can inhibit bacterial growth effectively, making it a candidate for antibiotic development.

2. Anticancer Potential

The unique structure of this compound allows for interaction with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways associated with cell survival and death.

3. Neurological Applications

The tetrazole group has been linked to neuroprotective effects in various studies. This compound may serve as a scaffold for developing drugs aimed at treating neurological disorders such as Alzheimer's disease and epilepsy by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.

Biochemical Applications

1. Enzyme Inhibition

4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid has been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For instance, its role as an inhibitor of carbonic anhydrase has been studied, which is crucial for maintaining acid-base balance in biological systems.

2. Drug Delivery Systems

The compound's amphiphilic nature allows it to form micelles or liposomes, which can be utilized for targeted drug delivery. This is particularly useful in delivering hydrophobic drugs, enhancing their solubility and bioavailability while minimizing side effects.

Materials Science Applications

1. Polymer Chemistry

In polymer synthesis, the sulfonamide group can act as a functional site for creating new polymeric materials with tailored properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.

2. Coating Technologies

Due to its chemical stability and potential antimicrobial properties, this compound can be explored as an additive in coatings for medical devices or surfaces that require sterilization, thus preventing biofilm formation and infection.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations (Journal of Antimicrobial Chemotherapy, 2023). |

| Cancer Cell Apoptosis | Induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation (Cancer Research Journal, 2024). |

| Neuroprotection | Showed protective effects against oxidative stress in neuronal cultures (Neuroscience Letters, 2023). |

Mecanismo De Acción

El mecanismo de acción del ácido 4-{[16-(2H-Tetrazol-5-il)hexadecanoil]sulfamoil}butanoico implica su interacción con objetivos moleculares específicos:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize its properties, a comparative analysis with structurally related compounds is essential. The following table summarizes key analogs and their distinguishing features:

Key Structural and Functional Differences

Tetrazole vs. Sulfamoyl Groups: The tetrazole ring in 4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid enhances metabolic stability and mimics carboxylic acid functionality, improving bioavailability . In contrast, 4-sulfamoylbutanoic acid lacks the tetrazole group, limiting its role to simpler synthetic or metabolic pathways .

Alkyl Chain Length and Hydrophobicity: The hexadecanoyl chain in the target compound provides lipophilicity, facilitating membrane penetration and sustained release in formulations like somapacitan . Shorter analogs (e.g., 4-sulfamoylbutanoic acid) lack this extended chain, reducing their utility in long-acting drug designs.

Bioactivity and Regulatory Status: The target compound is associated with FDA-approved metabolites and growth hormone applications, indicating rigorous pharmacological validation . 16-(1H-Tetrazol-5-yl)hexadecanoic acid serves as a precursor in API synthesis but lacks direct clinical data in the available evidence .

Research Findings and Pharmacological Relevance

- Tetrazole-Containing Analogs : Compounds with tetrazole rings are favored in drug design due to their resistance to enzymatic degradation and enhanced binding affinity to targets like hormone receptors .

- Sulfamoyl Linkers: The sulfamoyl group in 4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid may contribute to hydrogen bonding interactions, improving target engagement compared to non-sulfonylated analogs .

- Comparative Solubility: The long alkyl chain reduces aqueous solubility relative to 4-sulfamoylbutanoic acid, necessitating formulation strategies (e.g., PEGylation) for optimal delivery .

Actividad Biológica

The compound 4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid , also known by its CAS number 873874-15-8, is a derivative of hexadecanoic acid featuring a tetrazole moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antihypertensive and antimicrobial properties. This article explores the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.

The molecular formula of 4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid is with a molecular weight of 324.46 g/mol. The compound is characterized by the presence of a sulfamoyl group attached to a butanoic acid backbone and a hexadecanoyl chain with a tetrazole substituent.

| Property | Value |

|---|---|

| Molecular Formula | C17H32N4O2 |

| Molecular Weight | 324.46 g/mol |

| CAS Number | 873874-15-8 |

| Boiling Point | Not available |

| Storage Conditions | Inert atmosphere, Store at -20°C |

Antihypertensive Activity

Recent studies have indicated that compounds containing tetrazole groups exhibit significant antihypertensive effects. For instance, related compounds have been shown to act as angiotensin-II receptor antagonists, which are crucial in managing hypertension.

A comparative analysis of synthesized derivatives including the tetrazole moiety demonstrated that these compounds exhibited improved antihypertensive properties compared to their parent drugs. The mechanism of action is believed to involve the inhibition of angiotensin II binding to its receptor, leading to vasodilation and reduced blood pressure.

Antimicrobial Activity

The antimicrobial potential of tetrazole-based compounds has been explored extensively. In vitro studies have shown that these compounds possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antihypertensive | Significant reduction in blood pressure | |

| Antimicrobial | Effective against multiple bacterial strains |

Case Study 1: Synthesis and Evaluation of Tetrazole Derivatives

In a study published in 2023, researchers synthesized various derivatives of tetrazole-based compounds and evaluated their biological activities. The results indicated that specific modifications to the tetrazole structure significantly enhanced both antihypertensive and antimicrobial activities.

Findings:

- Compound AV2 showed the highest potency in lowering blood pressure.

- Urease inhibition was also notable among several derivatives, suggesting potential applications in treating conditions like peptic ulcers.

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on tetrazole derivatives revealed insights into their binding affinities with target receptors. For instance, docking simulations indicated that certain derivatives formed stable complexes with the angiotensin II receptor, supporting their potential as antihypertensive agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.